molecular formula C13H17NO3S B1662505 (S)-Rasagiline Mesylate CAS No. 202464-88-8

(S)-Rasagiline Mesylate

Cat. No. B1662505
M. Wt: 267.35 g/mol
InChI Key: JDBJJCWRXSVHOQ-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Rasagiline Mesylate is a drug that is commonly used in the treatment of Parkinson's disease. It is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B) enzyme. This drug is known to improve the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain.

Scientific Research Applications

Monoamine Oxidase B (MAO-B) Inhibition

  • MAO-B Inhibitor Activity : Rasagiline Mesylate functions as a selective and irreversible monoamine oxidase B (MAO-B) inhibitor. This attribute is foundational to its use in Parkinson's disease treatment, as it helps increase dopamine levels in the brain, thus alleviating symptoms of the disease (Rascol et al., 2005) (Rabey et al., 2000).

Neuroprotective Properties

  • Potential Neuroprotective Effects : Some studies suggest that Rasagiline Mesylate may have neuroprotective properties, which could be beneficial in neurodegenerative disorders like Parkinson's disease. These effects are thought to stem from its ability to inhibit MAO-B, thus reducing oxidative stress in the brain (Siderowf et al., 2002) (Stern et al., 2004).

Parkinson's Disease Management

  • Effectiveness in Parkinson's Disease : Several studies have demonstrated the effectiveness of Rasagiline Mesylate in managing symptoms of Parkinson's disease, both as monotherapy and as adjunct therapy. It has been shown to reduce 'off' time and improve motor functions in patients (Zhang et al., 2013) (Siderowf, 2004).

Drug Delivery Systems

  • Nanotherapeutic Applications : Innovative drug delivery systems, like nanoparticles and transdermal patches, are being explored for Rasagiline Mesylate to enhance its bioavailability and brain targeting efficiency. This could potentially improve treatment efficacy for Parkinson's disease (Bali & Salve, 2020) (Kanwar et al., 2019).

Cardioprot

ective Effects5. Cardioprotective Potential : Some studies have investigated the potential cardioprotective effects of Rasagiline Mesylate. For instance, it was found to attenuate cardiac remodeling after experimental myocardial infarction, suggesting a possible beneficial effect in heart disease post-injury scenarios (Varela et al., 2015) (Varela et al., 2017).

Cognitive Function Enhancement

  • Benefits in Cognition and Behavior : Research has indicated that Rasagiline Mesylate may have positive effects on cognitive functions and behavior, particularly in models of cholinergic dysfunction and motor disorders. This suggests its potential use in treating cognitive impairments associated with neurodegenerative diseases (Speiser et al., 1998).

Melanoma Growth Inhibition

  • Impact on Melanoma Growth : In a study comparing oral and transdermal administration of Rasagiline Mesylate on melanoma tumor growth, it was found that the drug did not increase melanoma growth and may be considered for combination therapy in melanoma treatment (Meier-Davis et al., 2012).

Stroke and Ischemia Research

  • Use in Experimental Focal Ischemia : Rasagiline Mesylate has shown potential in experimental studies related to focal ischemia, such as stroke. It has been suggested to exert neuroprotective effects independent of its MAO inhibition properties in models of permanent middle cerebral artery occlusion (Speiser et al., 1999).

properties

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586584
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Rasagiline Mesylate

CAS RN

202464-89-9, 202464-88-8
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RASAGILINE MESYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rasagiline Mesylate
Reactant of Route 2
Reactant of Route 2
(S)-Rasagiline Mesylate
Reactant of Route 3
Reactant of Route 3
(S)-Rasagiline Mesylate
Reactant of Route 4
Reactant of Route 4
(S)-Rasagiline Mesylate
Reactant of Route 5
Reactant of Route 5
(S)-Rasagiline Mesylate
Reactant of Route 6
Reactant of Route 6
(S)-Rasagiline Mesylate

Citations

For This Compound
3
Citations
N Balaji, S Sultana - Scientia Pharmaceutica, 2017 - mdpi.com
… R- and S-Rasagiline mesylate and rasagiline tartrate were synthesized in the laboratory at St. Peter’s University, Avadi, Chennai, India. [1,2,3,4,5,6,7]. …
Number of citations: 4 www.mdpi.com
R Nirogi, MR Doguparthi… - Asian Journal of …, 2015 - Asian Journal of Chemistry
Number of citations: 4
GA Aleku - 2017 - search.proquest.com
Novel biocatalysts for the enantioselective reduction of imines and reductive amination of a broad range of carbonyl compounds have been developed. Unlike other imine reductases (…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.